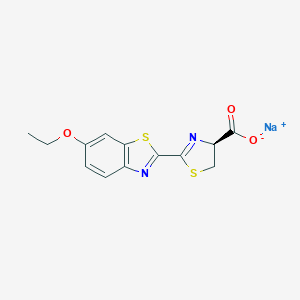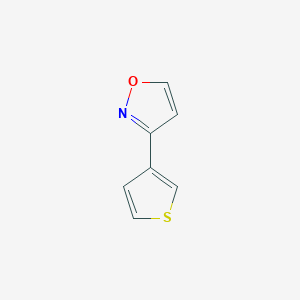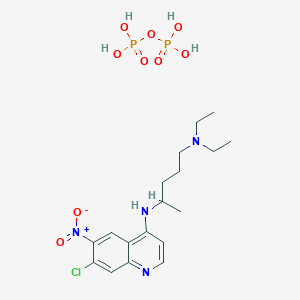![molecular formula C6H4ClN3O B034283 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-75-2](/img/structure/B34283.png)
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoxazolo[4,5-d]pyridazine, which is known for its biological activities such as antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is not fully understood. However, studies have suggested that it may exert its biological activities by targeting specific enzymes or signaling pathways. For example, the antitumor activity of this compound may be attributed to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The antiviral activity may be due to its ability to inhibit the viral DNA polymerase enzyme. The anti-inflammatory effects may be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated its antitumor activity in xenograft models of human breast cancer and its anti-inflammatory effects in animal models of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent biological activities, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may hinder its clinical application.
Zukünftige Richtungen
There are several future directions for the research on 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One direction is to investigate its mechanism of action in more detail, particularly in relation to its antitumor and antiviral activities. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its suitability for clinical use. Additionally, the development of analogs of this compound with improved biological activities and pharmacokinetic properties may be a promising avenue for drug development.
Synthesemethoden
The synthesis of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazol-5-amine with 4-chloropyridazine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is obtained by purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been investigated in various studies. One study reported that this compound has potent antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that it has antiviral activity against human cytomegalovirus by inhibiting viral DNA replication. Additionally, 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Eigenschaften
CAS-Nummer |
106584-75-2 |
|---|---|
Produktname |
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine |
Molekularformel |
C6H4ClN3O |
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
4-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-4(11-10-3)2-8-9-6(5)7/h2H,1H3 |
InChI-Schlüssel |
NCPVRJMRLUETIT-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
Kanonische SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
Synonyme |
Isoxazolo[4,5-d]pyridazine, 4-chloro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





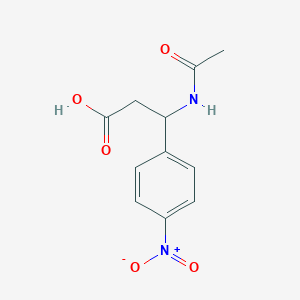

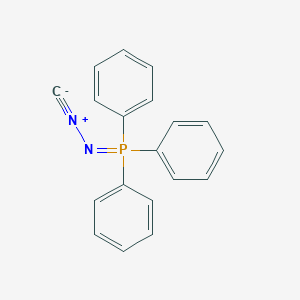
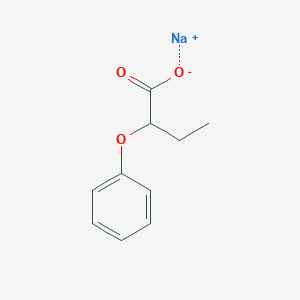

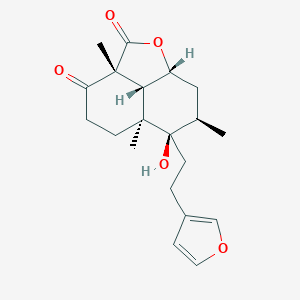
![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
